1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c1-13-14(2)22(19-9-8-15(20)10-18(13)19)12-17(23)11-21-16-6-4-3-5-7-16/h8-10,16-17,21,23H,3-7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCBTBXBCAOYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CNC3CCCCC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated with a suitable alkyl halide to introduce the propanol chain.
Amination: Finally, the cyclohexylamino group is introduced through nucleophilic substitution using cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s structural analogs differ in substituents on the indole ring, amino group modifications, or propanol chain stereochemistry. Key examples include:
Key Structural and Functional Differences
- Indole vs.
- Amino Group Modifications: Replacing cyclohexylamine with azepane (as in C19H27ClN2O) introduces a seven-membered ring, which may alter steric interactions with target receptors .
- Substituent Effects : Fluorine at position 5 (target compound) vs. chlorine/methoxy groups in analogs influences electronic properties and metabolic stability. For example, methoxy groups in C23H29N3O5 improve solubility but reduce CNS penetration .
Receptor Binding and Selectivity
- Adrenoceptor Affinity: Methoxy-substituted indole derivatives (e.g., C23H29N3O5) show preferential binding to β1-adrenoceptors (Ki = 12 nM) over α1 receptors (Ki = 340 nM), suggesting selectivity driven by substituent polarity .
- Neurotensin Receptor: The tetrahydrocarbazole analog (C22H32N2O) is hypothesized to interact with neurotensin receptors due to structural similarity to known ligands, though experimental validation is pending .
Biological Activity
1-(Cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₅H₁₈FN₃
- Molecular Weight: 251.32 g/mol
This compound features a cyclohexylamino group and an indole derivative, which are significant for its biological interactions.
1. Anticancer Activity
Research indicates that compounds similar to 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest | |
| HeLa | 18 | Inhibition of PI3K/Akt pathway |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The indole structure is known for its ability to cross the blood-brain barrier and exert effects on neurotransmitter systems.
Case Study: Neuroprotection in Alzheimer's Disease Models
A study demonstrated that similar compounds could reduce amyloid-beta plaque formation and improve cognitive function in transgenic mice models of Alzheimer’s disease. This suggests a potential for therapeutic application in neurodegenerative conditions.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is essential. Preliminary studies indicate that the compound has a favorable safety margin; however, comprehensive toxicological evaluations are necessary.
Table 2: Toxicity Profile Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Mutagenicity | Negative |
| Reproductive Toxicity | Not assessed |
Q & A
Q. What synthetic strategies are recommended for preparing 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, and what are common pitfalls?
Methodological Answer:
- Multi-step synthesis : Begin with functionalizing the indole core (e.g., introducing fluorine at the 5-position via electrophilic substitution). Use protective groups (e.g., Boc for amines) to avoid side reactions during subsequent steps .
- Coupling reactions : React the substituted indole with an epoxide or halide intermediate to introduce the propan-2-ol-cyclohexylamino moiety. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .
- Challenges :
- Steric hindrance : The 2,3-dimethyl groups on the indole may slow nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) to improve reactivity.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended due to the compound’s moderate polarity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation. A purity of ≥95% is typical for research-grade material .
- Structural confirmation :
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), amine (3300 cm⁻¹), and aromatic C–F (1250 cm⁻¹) stretches .
- NMR : Look for key signals (¹H NMR: δ 1.2–1.8 ppm for cyclohexyl protons; δ 6.8–7.5 ppm for indole aromatic protons; δ 4.2–4.5 ppm for propan-2-ol methine) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 375.2 (calculated for C₂₀H₂₈FN₂O) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Test against kinases or receptors (e.g., serotonin receptors) via fluorescence-based assays. IC₅₀ values <10 μM suggest promising activity .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .
Advanced Research Questions
Q. How does the 5-fluoro substituent on the indole ring influence bioactivity and pharmacokinetics?
Methodological Answer:
- Bioactivity : Fluorine enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases). Compare analogues without fluorine to quantify this effect .
- PK/PD : Fluorine reduces metabolic oxidation, prolonging half-life. Conduct comparative studies in rodent models: measure plasma concentration-time profiles (Cmax, t₁/₂) via LC-MS/MS .
Q. How can structural modifications resolve contradictions in receptor binding data across experimental models?
Methodological Answer:
- SAR studies : Synthesize derivatives with variations in:
- Cyclohexyl group : Replace with smaller (e.g., isopropyl) or bulkier (e.g., adamantyl) groups to assess steric effects.
- Indole substituents : Test 5-fluoro vs. 5-chloro analogues to evaluate electronic contributions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate with SPR (surface plasmon resonance) for kinetic analysis .
Q. What strategies optimize enantiomeric resolution for stereospecific studies?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers. Confirm resolution via CD (circular dichroism) spectra .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during propan-2-ol formation to control stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
